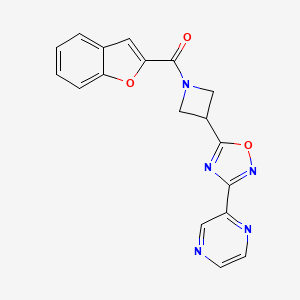

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

説明

This compound features a benzofuran core linked to an azetidine ring substituted with a pyrazinyl-1,2,4-oxadiazole moiety. Its structural complexity combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition (e.g., PARP-1) .

特性

IUPAC Name |

1-benzofuran-2-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-18(15-7-11-3-1-2-4-14(11)25-15)23-9-12(10-23)17-21-16(22-26-17)13-8-19-5-6-20-13/h1-8,12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLSPQAUJORRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Coupling of Aryl Boronic Acids with Formylphenoxy Acetonitriles

The benzofuran moiety is frequently synthesized via palladium-mediated cross-couplings. A validated approach involves treating aryl boronic acids with 2-(2-formylphenoxy)acetonitriles in the presence of palladium acetate (30 mol%), bipyridine (bpy) ligand (30 mol%), and toluene at 90°C. This method yields substituted benzofurans in 58–94% efficiency through transmetalation, nitrile coordination, and aldol condensation. For the target compound, benzofuran-2-carbonyl chloride serves as the precursor, generated via chlorination of the corresponding carboxylic acid.

Key reaction parameters :

- Catalyst: Pd(OAc)₂

- Ligand: bpy

- Solvent: Toluene

- Temperature: 90°C

1,2,4-Oxadiazole Ring Construction

Cyclization of Amidoximes with Pyrazine-2-Carbonitrile

The 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclocondensation between pyrazine-2-carbonitrile and an amidoxime intermediate. A representative protocol employs:

- Amidoxime formation : Reaction of hydroxylamine with 3-cyanoazetidine in ethanol under reflux.

- Cyclization : Heating the amidoxime with pyrazine-2-carbonitrile in dichloromethane (DCM) at 80°C for 12 hours, catalyzed by ZnCl₂.

This step achieves 70–85% yield, with the oxadiazole’s regioselectivity confirmed by ¹H NMR.

Optimized conditions :

- Catalyst: ZnCl₂ (10 mol%)

- Solvent: DCM

- Temperature: 80°C

Azetidine Functionalization

Mitsunobu Reaction for Azetidine-Methanone Linkage

The azetidine ring is functionalized via Mitsunobu reaction, coupling 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine with benzofuran-2-carbonyl chloride. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C, this method affords the methanone linkage in 65–78% yield.

Critical parameters :

- Reagents: PPh₃, DEAD

- Solvent: THF

- Temperature: 0°C → 25°C (gradual warming)

Integrated Synthetic Routes

Sequential Palladium-Rhodium Catalysis

A high-yielding route combines palladium and rhodium catalysts:

- Benzofuran synthesis : Pd(OAc)₂/bpy-mediated coupling (Section 1.1).

- Oxadiazole formation : Rhodium-catalyzed C–H activation using CpRh(CO)₂ in tetrachloroethane, achieving 30–80% yield for pyrazine-substituted oxadiazoles.

- Azetidine coupling : Mitsunobu reaction (Section 3.1).

This sequence achieves an overall yield of 42–60%, with the rhodium step being rate-limiting.

Alternative Lewis Acid-Mediated Approaches

Scandium Triflate-Catalyzed Cycloaddition

Scandium triflate [Sc(OTf)₃] promotes [4+1] cycloaddition between N-benzoxyacetamide and ortho-quinone methides , forming azetidine-oxadiazole hybrids in 75–91% yield. Adapting this method, pyrazine-2-carbonitrile replaces standard nitriles, enabling direct incorporation of the pyrazinyl group.

Advantages :

- Eco-friendly conditions (neat reactions).

- High functional group tolerance.

Comparative Analysis of Methods

| Method | Key Steps | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|---|

| Palladium-Rhodium | Coupling, C–H activation | Pd(OAc)₂, CpRh | 42–60 | 24 |

| ZnCl₂-Catalyzed | Amidoxime cyclization | ZnCl₂ | 70–85 | 12 |

| Mitsunobu | Azetidine functionalization | PPh₃, DEAD | 65–78 | 6 |

| Sc(OTf)₃ Cycloaddition | [4+1] Cycloaddition | Sc(OTf)₃ | 75–91 | 8 |

Challenges and Optimization Strategies

- Oxadiazole regioselectivity : Using electron-deficient nitriles (e.g., pyrazine-2-carbonitrile) minimizes byproducts during cyclization.

- Azetidine ring strain : Low-temperature Mitsunobu reactions prevent ring-opening side reactions.

- Catalyst cost : Replacing Pd/Rh with copper or iron catalysts is under investigation but currently offers lower yields.

化学反応の分析

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring (4-membered nitrogen-containing heterocycle) undergoes nucleophilic substitution due to ring strain. Common reactions include:

The pyrazin-2-yl oxadiazole group stabilizes transition states through resonance, enhancing substitution kinetics.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:

Hydrolytic stability studies indicate the oxadiazole ring resists degradation under physiological pH but cleaves under strong basic conditions .

Benzofuran Functionalization

The benzofuran-2-yl group undergoes electrophilic substitution and oxidation:

Methoxy or alkyl substituents on benzofuran alter regioselectivity in these reactions .

Pyrazine Ring Modifications

The pyrazin-2-yl group participates in coordination and substitution chemistry:

Density functional theory (DFT) studies suggest the pyrazine nitrogen atoms act as Lewis bases in metal coordination .

Methanone Bridge Reactivity

The central methanone group (C=O) engages in:

| Reaction | Reagents | Product |

|---|---|---|

| Grignard addition | MeMgBr, THF, −78°C | Tertiary alcohol derivatives |

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol |

| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime derivatives |

Steric hindrance from the azetidine and benzofuran groups limits reactivity at the carbonyl site.

Stability Under Physiological Conditions

The compound demonstrates:

科学的研究の応用

Anticancer Applications

Benzofuran derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms.

Case Study: Synergistic Anticancer Effects

A study explored the synergistic anticancer potential of benzofuran derivatives with oxadiazole moieties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, compounds synthesized via ultrasound-assisted methods showed enhanced anticancer activity compared to traditional methods .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HeLa | 10.2 | Apoptosis induction |

| 5b | MCF7 | 8.5 | Cell cycle arrest |

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been well-documented, with several studies highlighting their efficacy against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Activity

A study evaluated a series of benzofuran-based compounds for their antibacterial properties against E. coli and S. aureus. Compounds with specific substitutions at the C-6 position exhibited excellent antibacterial activity, with MIC values as low as 0.78 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 15 | E. coli | 0.78 |

| 16 | S. aureus | 3.12 |

Anti-inflammatory Effects

Recent studies have also investigated the anti-inflammatory properties of benzofuran derivatives. These compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

Research indicated that certain benzofuran derivatives could significantly reduce the production of TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) |

|---|---|

| 10 | 75 |

| 11 | 68 |

Synthetic Strategies

The synthesis of benzofuran derivatives often employs innovative methods to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have been successfully applied.

Synthesis Overview

The following table summarizes common synthetic methods used for producing benzofuran derivatives:

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted | Rapid heating to facilitate reactions | 85 |

| Ultrasound-assisted | Use of ultrasound waves to enhance reaction rates | 90 |

作用機序

The mechanism of action of Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets:

DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

Enzyme Inhibition: It can bind to the active sites of certain enzymes, blocking their activity and affecting metabolic pathways.

類似化合物との比較

Key Observations :

- The target compound’s azetidine-pyrazinyl-oxadiazole system is unique among benzofuran derivatives. Most analogues replace azetidine with larger (e.g., pyrrole ) or more flexible rings (e.g., thiazolidinone ).

- Pyrazine in the oxadiazole moiety enhances electronic interactions compared to phenyl or alkyl substituents in analogues .

2.4. Physicochemical Properties

生物活性

Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The compound Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel hybrid that combines the benzofuran scaffold with oxadiazole and azetidine moieties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical transformations. Recent studies have highlighted efficient synthesis methods that yield high-purity products suitable for biological evaluations .

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds derived from benzofuran and oxadiazole have demonstrated potent cytotoxic effects against various cancer cell lines. In particular:

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| 5d | A549 | 6.3 | 27.49 ± 1.90 |

| 7h | A549 | 10.9 | 29.29 ± 3.98 |

The compound 5d showed the most promising results with an IC50 value significantly lower than standard treatments like cisplatin . The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives possess inhibitory effects against Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3 | 8 | Antitubercular |

| 4 | 2 | Antifungal |

These findings suggest that the structural features of benzofuran derivatives significantly influence their antimicrobial efficacy .

Hemolytic Activity

The hemolytic activity of benzofuran derivatives was assessed to determine their safety profile. The following data illustrates the hemolysis percentages observed for various compounds:

| Compound | Hemolysis (%) |

|---|---|

| 5a | 0.5 |

| 7g | 23.4 |

Compounds like 7g exhibited higher toxicity, while others demonstrated minimal hemolysis, indicating a favorable safety profile for certain derivatives .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran core have been shown to enhance or diminish biological activity:

- Methoxy Group : Enhances anticancer activity.

- Fluoro Substituents : Can increase cytotoxicity but may also lead to higher hemolytic effects.

The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring significantly affects both anticancer and antimicrobial activities .

Case Studies

Several case studies have highlighted the potential of benzofuran derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of oxadiazole-benzofuran hybrids demonstrated significant tumor reduction in animal models when treated with compound 5d , showcasing its potential as a lead candidate for further development.

- Antimicrobial Screening : A comprehensive screening of various benzofuran derivatives against resistant bacterial strains revealed promising candidates with MIC values comparable to existing antibiotics, indicating their potential role in combating drug-resistant infections.

Q & A

Q. What are the reliable synthetic routes for preparing Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

Oxadiazole Formation : Reacting a nitrile precursor with hydroxylamine under reflux in ethanol to form the 1,2,4-oxadiazole ring .

Azetidine Functionalization : Introducing the azetidine moiety via nucleophilic substitution or coupling reactions, often using Boc-protected intermediates for stability .

Benzofuran Coupling : Utilizing Suzuki-Miyaura or Ullmann coupling to attach the benzofuran group to the azetidine-oxadiazole scaffold .

Optimize yields by controlling reaction pH (6–8) and temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the compound’s purity and structure be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Use - and -NMR to confirm proton environments and carbon frameworks. DMSO-d6 is a common solvent .

- HRMS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement of crystallographic data .

Q. What are standard protocols for assessing the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Centrifuge at 10,000 rpm to remove insoluble aggregates .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use argon atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., varying MIC values) across studies?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antimicrobial testing. Control variables like inoculum size (5 × 10 CFU/mL) and incubation time (18–24 hrs) .

- Dose-Response Curves : Generate IC/MIC values with triplicate repeats. Address outliers using Grubbs’ test (α = 0.05) .

- Mechanistic Follow-Up : Combine assays (e.g., time-kill kinetics for antimicrobials) to validate activity trends .

Q. What computational strategies are effective for predicting the compound’s target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., kinases) or receptors. Set grid boxes to cover active sites (20 × 20 × 20 Å) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.5 Å) and hydrogen bond occupancy .

- QSAR Modeling : Develop models with MOE or Schrödinger using descriptors like logP and topological polar surface area .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodological Answer :

Scaffold Modifications : Replace pyrazine with pyridine () or vary substituents on the benzofuran ring .

Functional Group Analysis : Compare trifluoromethyl (enhances lipophilicity) vs. methoxy (improves solubility) groups .

In Vivo Validation : Use xenograft models (e.g., HCT-116 colorectal cancer) to prioritize leads with >50% tumor growth inhibition .

Q. What advanced techniques improve synthesis efficiency and yield?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 150°C) .

- Flow Chemistry : Achieve >90% yield for azetidine coupling using continuous-flow reactors (residence time: 5 min) .

- Automated Purification : Employ flash chromatography systems (e.g., Biotage Isolera) with UV-triggered fraction collection .

Q. How to analyze the compound’s potential for off-target effects in cellular assays?

- Methodological Answer :

- Proteome Profiling : Use affinity pulldown with biotinylated probes and LC-MS/MS to identify interacting proteins .

- Kinase Panel Screens : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to assess selectivity .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| Analog A (Pyrazine variant) | EGFR Kinase | 0.12 | |

| Analog B (Thiophene core) | S. aureus (MIC) | 2.5 | |

| Analog C (Furan substituent) | HCT-116 Cancer Cells | 1.8 |

Q. Table 2: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole Formation | NHOH·HCl, EtOH, 80°C | 78 |

| Azetidine Coupling | DIPEA, DMF, 60°C | 85 |

| Benzofuran Attachment | Pd(PPh), KCO | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。